molecular formula C20H16N2O2 B5506674 2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide

Cat. No.: B5506674
M. Wt: 316.4 g/mol
InChI Key: YCJFPHWBDWIPOX-KGENOOAVSA-N
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Description

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyl group, a benzamide moiety, and a Schiff base linkage formed between the benzamide and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-phenylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzaldehyde.

    Reduction: Formation of 2-hydroxy-N-[(E)-(3-phenylphenyl)methylamino]benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, its anti-inflammatory effects could be due to inhibition of cyclooxygenase enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(3-phenylpropyl)benzamide
  • 2-hydroxy-N-phenylbenzamides
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide is unique due to its specific structural features, such as the Schiff base linkage and the presence of both hydroxyl and benzamide groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJFPHWBDWIPOX-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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